

Diethyl Sulfoxide Purification: A Technical Support Guide

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Compound of Interest

Compound Name: Diethyl sulfoxide

CAS No.: 70-29-1

Cat. No.: B1198403

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **diethyl sulfoxide** (DESO). The following information is designed to address specific issues that may be encountered during the purification of DESO, ensuring a high degree of purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial **diethyl sulfoxide**?

A1: The most common impurity in **diethyl sulfoxide** is water, due to its hygroscopic nature. Other potential impurities originating from its synthesis include diethyl sulfide and diethyl sulfone. During storage or improper handling, decomposition products may also be present.

Q2: What are the primary methods for purifying **diethyl sulfoxide**?

A2: The main methods for purifying DESO are:

- **Vacuum Distillation:** This is the most common and effective method for removing non-volatile impurities and other solvents. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition.
- **Fractional Freezing (Recrystallization):** Given its melting point of approximately 14°C, fractional freezing is a viable method for purifying DESO. This technique involves slowly cooling the liquid to form pure crystals, leaving impurities in the remaining liquid phase.
- **Drying:** To remove residual water, various drying agents can be used prior to distillation or as a final polishing step.

Q3: Why is vacuum distillation recommended over atmospheric distillation for DESO?

A3: **Diethyl sulfoxide**, like its analog dimethyl sulfoxide (DMSO), can be susceptible to thermal decomposition at elevated temperatures.[1][2] Distillation at atmospheric pressure would require heating DESO to its high boiling point (approximately 169-212°C), increasing the risk of decomposition and the introduction of impurities.[3] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more effective purification process. For example, DMSO, with a boiling point of 189°C, can be distilled at 70°C under vacuum.[1]

Q4: Can I use the same purification methods for **diethyl sulfoxide** as for dimethyl sulfoxide (DMSO)?

A4: Yes, the general principles and methods for purifying DMSO are applicable to DESO. These include drying with agents like molecular sieves, calcium hydride, or calcium oxide, followed by vacuum distillation.[4] However, the specific parameters such as distillation temperature and pressure will differ due to the different physical properties of DESO.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Yellowing of DESO during distillation	Thermal decomposition due to excessive heating. Presence of acidic or basic impurities catalyzing decomposition.[1]	1. Ensure the vacuum is sufficiently low to maintain a pot temperature below the decomposition threshold. 2. Consider a pre-treatment step to neutralize any acidic or basic impurities. For DMSO, the addition of sodium carbonate has been shown to inhibit decomposition during distillation.[5]
Low yield after purification	Incomplete condensation of vapors during distillation. Loss of material during transfers. Inefficient separation during fractional freezing.	1. Ensure the condenser is adequately cooled. 2. Minimize the number of transfers. 3. For fractional freezing, ensure a slow cooling rate to promote the growth of pure crystals.
Purified DESO still contains water	Inefficient drying agent. Insufficient drying time. Exposure to atmospheric moisture after purification.	1. Use a high-capacity drying agent such as molecular sieves (4A or 13X), calcium hydride (CaH ₂), or barium oxide (BaO).[4] 2. Allow for sufficient contact time with the drying agent (e.g., overnight). 3. Store the purified DESO under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.
Product is cloudy after distillation	Entrainment of non-volatile impurities (bumping). Condensation of moisture into the collection flask.	1. Ensure smooth boiling by using a magnetic stirrer or boiling chips. 2. Avoid excessively rapid heating. 3. Ensure the collection apparatus is dry and, if

possible, flushed with an inert gas before collection.

Difficulty in initiating crystallization during fractional freezing Supercooling of the liquid.

1. Introduce a seed crystal of pure DESO. 2. Gently scratch the inner surface of the vessel at the liquid-air interface with a glass rod to create nucleation sites.[6]

Quantitative Data Summary

The following table summarizes key physical properties of **diethyl sulfoxide** relevant to its purification.

Property	Value	Source(s)
Molar Mass	106.18 g·mol ⁻¹	[7]
Melting Point	14 °C (287 K)	[3]
Boiling Point (Atmospheric Pressure)	~169.15 °C (rough estimate)	[3]

Note: A detailed vapor pressure curve for **diethyl sulfoxide** is not readily available in the provided search results. As an analogy, for DMSO (boiling point 189°C), a vacuum of approximately 4 mmHg lowers the boiling point to around 50°C.[8]

Experimental Protocols

Protocol 1: Drying of Diethyl Sulfoxide

Objective: To remove water from **diethyl sulfoxide**.

Materials:

- **Diethyl sulfoxide** (crude)

- Drying agent (e.g., activated 4A molecular sieves, calcium hydride, calcium oxide, barium oxide)[4]
- Round-bottom flask with a stopper
- Magnetic stirrer and stir bar (optional)

Procedure:

- Place the crude **diethyl sulfoxide** into a dry round-bottom flask.
- Add the chosen drying agent to the flask. A common starting point is 5-10% (w/v) of the drying agent.
- Stopper the flask and allow the mixture to stand, preferably with gentle stirring, for at least 12-24 hours.
- After the drying period, the DESO can be decanted or filtered from the drying agent in preparation for vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify **diethyl sulfoxide** by distillation under reduced pressure.

Materials:

- Dried **diethyl sulfoxide**
- Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
- Vacuum source (vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Magnetic stirrer and stir bar or boiling chips

Procedure:

- Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
- Place the dried **diethyl sulfoxide** and a magnetic stir bar or boiling chips into the distillation flask.
- Begin stirring (if using a stir bar) and slowly apply the vacuum.
- Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.
- Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the DESO begins to distill. Collect the fraction that distills at a constant temperature.
- Discard any initial lower-boiling fractions and stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.
- After cooling, release the vacuum slowly before dismantling the apparatus.

Protocol 3: Purification by Fractional Freezing

Objective: To purify **diethyl sulfoxide** by slow crystallization.

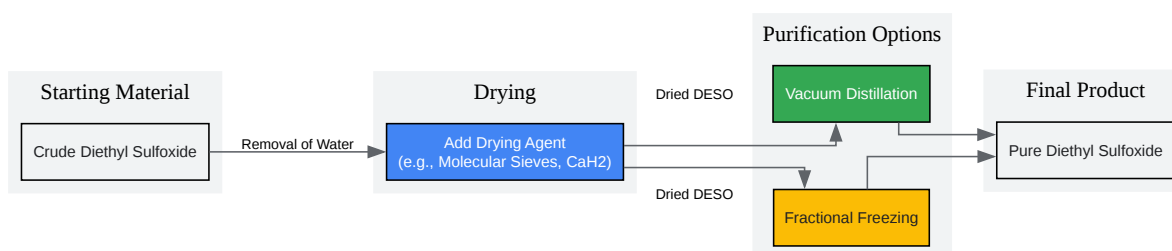
Materials:

- **Diethyl sulfoxide** (crude)
- Crystallization vessel (e.g., a round-bottom flask or a specialized fractional freezing apparatus)
- Controlled cooling bath or refrigerator
- Apparatus for separating the liquid from the solid (e.g., a cannula or a filter stick)

Procedure:

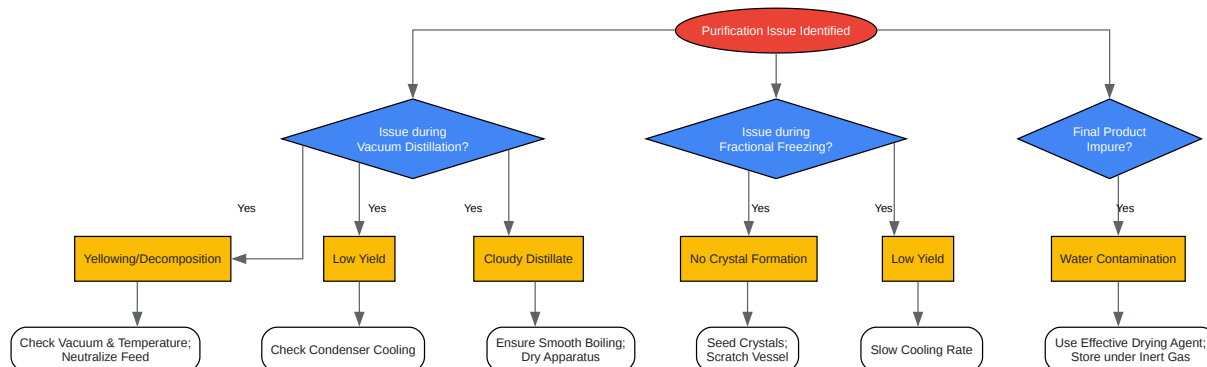
- Place the crude **diethyl sulfoxide** in the crystallization vessel.
- Slowly cool the vessel to just below the melting point of DESO (14°C). A controlled cooling bath is ideal for maintaining a constant temperature.
- Allow crystals of pure DESO to form slowly. Slow cooling is crucial for the formation of pure crystals and effective separation from impurities.[9]
- Once a significant amount of solid has formed, the remaining liquid, which is enriched in impurities, is carefully separated from the crystals. This can be done by decanting, using a cannula to transfer the liquid, or by inverting the vessel and allowing the liquid to drain away from the solid mass.
- The purified solid DESO can then be melted for use. For higher purity, this process can be repeated.

Visualizations



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Caption: Experimental workflow for the purification of **diethyl sulfoxide**.



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Caption: Troubleshooting logic for **diethyl sulfoxide** purification.

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